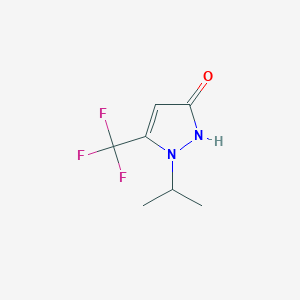
2-Fluoro-2-(pyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(pyridin-3-yl)propanoic acid is a fluorinated organic compound that features a pyridine ring substituted with a fluorine atom and a propanoic acid group. The presence of the fluorine atom imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(pyridin-3-yl)propanoic acid typically involves the introduction of a fluorine atom into a pyridine derivative. One common method is the Balz-Schiemann reaction, which converts 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine. Subsequent oxidation of the methyl group to a carboxylic acid yields the desired compound .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs selective fluorination techniques using fluorinating agents such as elemental fluorine, hydrogen fluoride, or specialized reagents like Selectfluor. These methods are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce carboxylic acids or aldehydes .
Scientific Research Applications
2-Fluoro-2-(pyridin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methylpyridine
- 3-Fluoropyridine
- 2-Fluoro-4-methylpyridine
Uniqueness
2-Fluoro-2-(pyridin-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-fluoro-2-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C8H8FNO2/c1-8(9,7(11)12)6-3-2-4-10-5-6/h2-5H,1H3,(H,11,12) |
InChI Key |
BTWQKPXGDDNEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


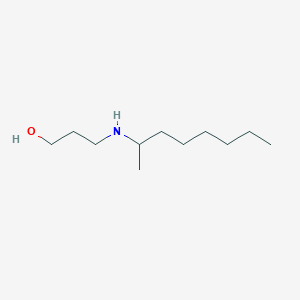
amine](/img/structure/B13274245.png)
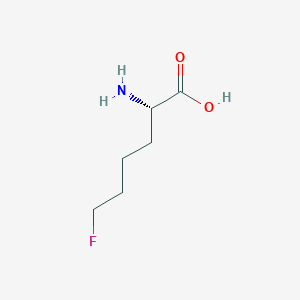
![2-{[(2-Hydroxypropyl)amino]methyl}phenol](/img/structure/B13274254.png)
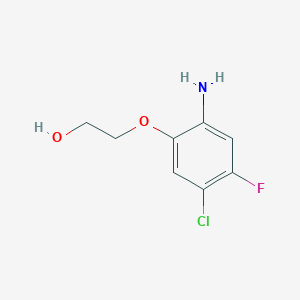


![3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13274285.png)
![5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13274289.png)
amine](/img/structure/B13274293.png)
![2-Propyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2h)-one](/img/structure/B13274296.png)
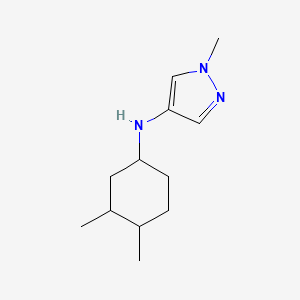
amine](/img/structure/B13274301.png)
